molecular formula C15H18N2O B3346592 1-(7-Methoxynaphthalen-1-yl)piperazine CAS No. 120991-78-8

1-(7-Methoxynaphthalen-1-yl)piperazine

Cat. No.: B3346592
CAS No.: 120991-78-8
M. Wt: 242.32 g/mol
InChI Key: XDYRIGIBUWJCMR-UHFFFAOYSA-N
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Description

1-(7-Methoxynaphthalen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a naphthalene ring substituted with a methoxy group at the 7-position and a piperazine ring attached at the 1-position

Scientific Research Applications

1-(7-Methoxynaphthalen-1-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Material Science: It is employed in the design of novel organic materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Future Directions

The future directions of research on 1-(7-Methoxynaphthalen-1-yl)piperazine could involve further exploration of its potential uses in pharmaceuticals and bioactive molecules, as well as optimization of its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxynaphthalen-1-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 7-methoxy-1-naphthaldehyde and piperazine.

    Condensation Reaction: The aldehyde group of 7-methoxy-1-naphthaldehyde reacts with piperazine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxynaphthalen-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoic acid.

    Reduction: Formation of 1-(7-methoxy-1,2-dihydronaphthalen-1-yl)piperazine.

    Substitution: Formation of various N-substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(7-Methoxynaphthalen-1-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a ligand, binding to receptors in the central nervous system and modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxynaphthalen-1-yl)piperazine
  • 1-(4-Methoxynaphthalen-1-yl)piperazine
  • 1-(6-Methoxynaphthalen-2-yl)piperazine

Comparison

1-(7-Methoxynaphthalen-1-yl)piperazine is unique due to the specific position of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various receptors, making it a valuable tool in medicinal chemistry research.

Properties

IUPAC Name

1-(7-methoxynaphthalen-1-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-18-13-6-5-12-3-2-4-15(14(12)11-13)17-9-7-16-8-10-17/h2-6,11,16H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYRIGIBUWJCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2N3CCNCC3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561711
Record name 1-(7-Methoxynaphthalen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120991-78-8
Record name 1-(7-Methoxynaphthalen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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